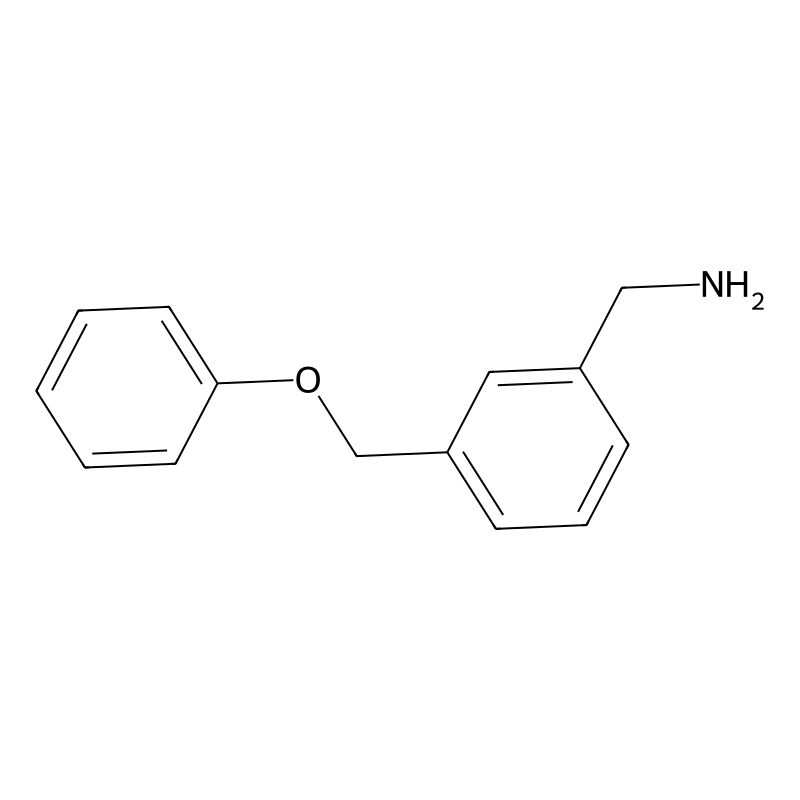

(3-(Phenoxymethyl)phenyl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Cancer Research

Scientific Field: Medicinal Chemistry

Summary: (3-(Phenoxymethyl)phenyl)methanamine derivatives have been investigated as potential inhibitors of human sirtuin 2 (SIRT2), a promising drug target in cancer treatment.

Methods/Experimental Procedures: The authors established fluorescence-based assays to test SIRT2 activity. They screened their in-house compound database and identified a specific compound, , which showed inhibition against SIRT2 at different concentrations (100 μM and 10 μM).

Results/Outcomes: Further structure-activity relationship (SAR) analyses led to the identification of a potent compound, , with an IC value of , surpassing the potency of AGK2 (IC = 17.75 μM). Compound 25 also exhibited better water solubility.

Neurodegenerative Disease Research

Scientific Field: Neurobiology

Summary: Investigating the role of SIRT2 inhibitors, including (3-(Phenoxymethyl)phenyl)methanamine derivatives, in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Methods/Experimental Procedures: In vitro and in vivo studies using relevant cell lines and animal models to assess the impact of SIRT2 inhibition on disease progression.

Results/Outcomes: Potential therapeutic effects on disease-related protein acetylation and cellular processes.

Type II Diabetes Research

Scientific Field: Endocrinology

Summary: Exploring the modulation of SIRT2 activity by (3-(Phenoxymethyl)phenyl)methanamine derivatives in insulin signaling pathways.

Methods/Experimental Procedures: Cell-based assays, glucose uptake studies, and insulin sensitivity assessments.

Results/Outcomes: Insights into the role of SIRT2 inhibition in glucose homeostasis and potential implications for diabetes management.

Bacterial Infection Research

Scientific Field: Microbiology

Summary: Investigating the impact of SIRT2 inhibitors, including (3-(Phenoxymethyl)phenyl)methanamine derivatives, on bacterial growth and virulence.

Methods/Experimental Procedures: In vitro bacterial culture experiments, biofilm assays, and animal infection models.

Results/Outcomes: Identification of potential antibacterial agents targeting SIRT2.

Epigenetics Research

Scientific Field: Molecular Biology

Summary: Studying the role of SIRT2 in epigenetic regulation, including histone deacetylation and non-histone protein modifications.

Methods/Experimental Procedures: Chromatin immunoprecipitation (ChIP), gene expression profiling, and epigenetic analyses.

Results/Outcomes: Insights into SIRT2-mediated epigenetic changes and their impact on cellular processes.

Drug Development

Scientific Field: Pharmacology

Summary: Utilizing (3-(Phenoxymethyl)phenyl)methanamine derivatives as lead compounds for developing novel SIRT2 inhibitors.

Methods/Experimental Procedures: Medicinal chemistry optimization, pharmacokinetic studies, and preclinical evaluations.

Results/Outcomes: Potential candidates for therapeutic intervention in diseases associated with SIRT2 dysregulation.

(3-(Phenoxymethyl)phenyl)methanamine is a chemical compound characterized by the presence of a phenoxymethyl group attached to a phenyl ring, along with a primary amine functional group. Its molecular formula is , and it has a molecular weight of approximately 213.28 g/mol. This compound has garnered attention in various fields, including organic synthesis and medicinal chemistry, due to its potential applications and biological activities.

No known mechanism of action exists in scientific literature.

- Oxidation: The compound can be oxidized to form corresponding oxides or phenolic derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can undergo reduction reactions to yield secondary or primary amines, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The phenoxymethyl group can be replaced by various nucleophiles through nucleophilic substitution reactions.

These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or activities.

The synthesis of (3-(Phenoxymethyl)phenyl)methanamine typically involves the reaction of 3-(phenoxymethyl)benzaldehyde with ammonia or an amine source under controlled conditions. Common synthetic routes include:

- Amine Addition: Reacting 3-(phenoxymethyl)benzaldehyde with ammonia in an organic solvent, such as ethanol or methanol.

- Recrystallization: Purifying the resulting product through recrystallization techniques to achieve high purity.

In industrial settings, continuous flow synthesis methods may be employed for scalability and efficiency.

(3-(Phenoxymethyl)phenyl)methanamine finds applications in several domains:

- Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

- Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activity.

- Material Science: May be utilized in the development of specialty chemicals and materials.

Interaction studies involving (3-(Phenoxymethyl)phenyl)methanamine focus on its binding affinity to various biological targets. These studies help elucidate its mechanism of action and potential therapeutic effects. Research is ongoing to better understand how this compound interacts at the molecular level with proteins or other biomolecules.

Several compounds share structural similarities with (3-(Phenoxymethyl)phenyl)methanamine, which may provide insights into its uniqueness:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 2-(Phenoxymethyl)phenylmethanamine | Similar phenoxymethyl group; different position | Used in similar synthetic pathways |

| 4-(Phenoxymethyl)phenylmethanamine | Phenoxymethyl group at para position | Potentially different biological activities |

| 3-(Aminomethyl)phenylmethanamine | Aminomethyl instead of phenoxymethyl | Different reactivity profiles |

The uniqueness of (3-(Phenoxymethyl)phenyl)methanamine lies in its specific positioning of functional groups, which may influence its reactivity and biological interactions compared to these similar compounds.